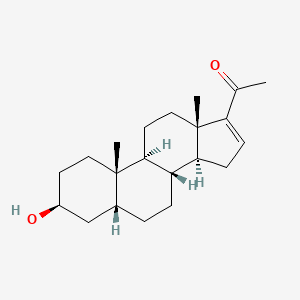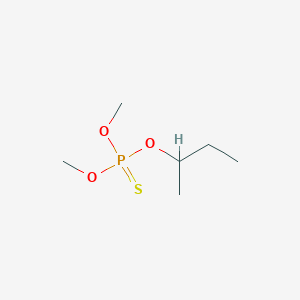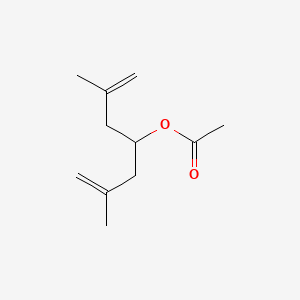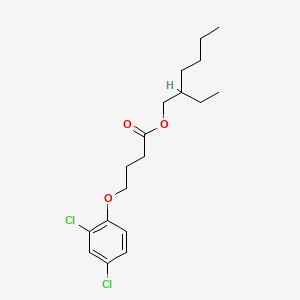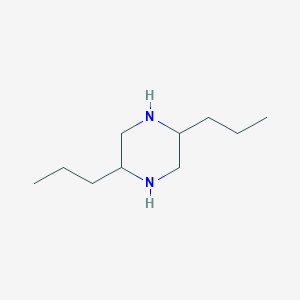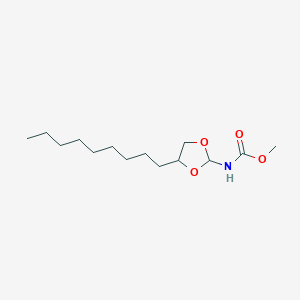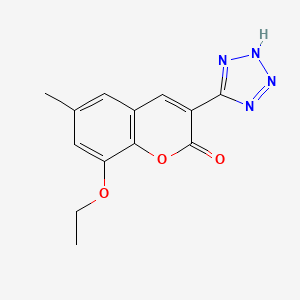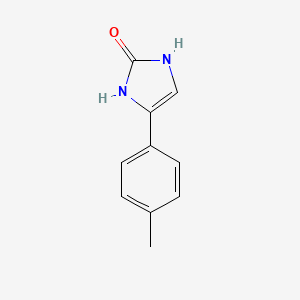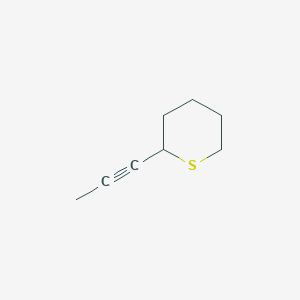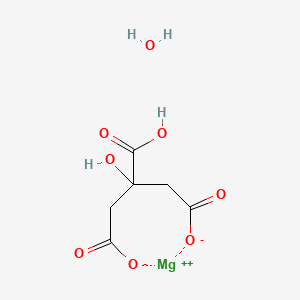
Magnesium citrate,dibasic hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium 2-(carboxymethyl)-2-hydroxysuccinate hydrate is a complex organic compound that features magnesium as its central element. This compound is known for its unique chemical structure, which includes carboxymethyl and hydroxysuccinate groups. It is used in various scientific and industrial applications due to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium 2-(carboxymethyl)-2-hydroxysuccinate hydrate typically involves the reaction of magnesium salts with 2-(carboxymethyl)-2-hydroxysuccinic acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired hydrate form. The reaction can be represented as follows: [ \text{Mg}^{2+} + \text{C}_6\text{H}_8\text{O}_7 \rightarrow \text{Mg(C}_6\text{H}_7\text{O}_7\text{)} \cdot \text{xH}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-purity magnesium salts and 2-(carboxymethyl)-2-hydroxysuccinic acid. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and filtration to obtain the final product in its hydrate form.
化学反应分析
Types of Reactions
Magnesium 2-(carboxymethyl)-2-hydroxysuccinate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of magnesium.
Reduction: It can be reduced using suitable reducing agents to yield lower oxidation states.
Substitution: The carboxymethyl and hydroxysuccinate groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield magnesium oxides, while substitution reactions can produce various esters and amides.
科学研究应用
Magnesium 2-(carboxymethyl)-2-hydroxysuccinate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects, including its role in magnesium supplementation and as a component in drug formulations.
Industry: Utilized in the production of biodegradable polymers and as an additive in various industrial processes.
作用机制
The mechanism of action of Magnesium 2-(carboxymethyl)-2-hydroxysuccinate hydrate involves its interaction with biological molecules and cellular pathways. The compound can act as a magnesium ion donor, influencing various enzymatic reactions and metabolic processes. It binds to specific molecular targets, such as enzymes and receptors, modulating their activity and function.
相似化合物的比较
Similar Compounds
- Magnesium citrate
- Magnesium chloride
- Magnesium sulfate
- Magnesium carbonate
Comparison
Magnesium 2-(carboxymethyl)-2-hydroxysuccinate hydrate is unique due to its specific chemical structure, which imparts distinct properties compared to other magnesium compounds. For instance, it has better solubility and stability in aqueous solutions, making it more suitable for certain applications in medicine and industry. Additionally, its ability to form stable complexes with various biomolecules sets it apart from other magnesium salts.
属性
分子式 |
C6H8MgO8 |
|---|---|
分子量 |
232.43 g/mol |
IUPAC 名称 |
magnesium;3-carboxy-3-hydroxypentanedioate;hydrate |
InChI |
InChI=1S/C6H8O7.Mg.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2/q;+2;/p-2 |
InChI 键 |
HSXLIRULMXTTLM-UHFFFAOYSA-L |
规范 SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.O.[Mg+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Propane, 1,1'-[ethylidenebis(oxy)]bis[2,2-dinitro-](/img/structure/B13803690.png)
![1-(Pyridin-2-ylmethyl)-4-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)piperazine](/img/structure/B13803694.png)
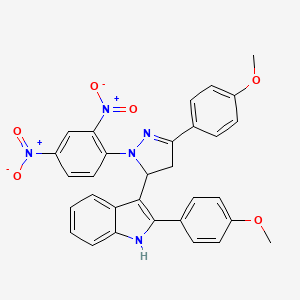
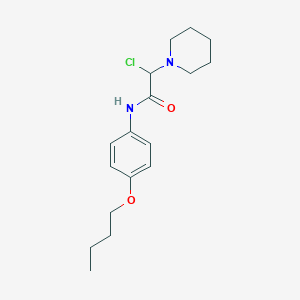
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethyl-6-methylphenyl)-](/img/structure/B13803710.png)
